molecular formula C21H18BrN3O3 B15044485 3-[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]-7-(diethylamino)-2H-chromen-2-one

3-[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]-7-(diethylamino)-2H-chromen-2-one

Cat. No.: B15044485
M. Wt: 440.3 g/mol
InChI Key: PYBTTXHOTGNTEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]-7-(diethylamino)-2H-chromen-2-one features a coumarin core (2H-chromen-2-one) modified at position 3 with a 1,3,4-oxadiazole ring bearing a 2-bromophenyl substituent and at position 7 with a diethylamino group. This structural configuration combines the fluorescence properties of coumarin with the electron-withdrawing and hydrogen-bonding capabilities of the oxadiazole heterocycle.

Properties

Molecular Formula

C21H18BrN3O3

Molecular Weight

440.3 g/mol

IUPAC Name

3-[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]-7-(diethylamino)chromen-2-one

InChI

InChI=1S/C21H18BrN3O3/c1-3-25(4-2)14-10-9-13-11-16(21(26)27-18(13)12-14)20-24-23-19(28-20)15-7-5-6-8-17(15)22/h5-12H,3-4H2,1-2H3

InChI Key

PYBTTXHOTGNTEH-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=NN=C(O3)C4=CC=CC=C4Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]-7-(diethylamino)-2H-chromen-2-one typically involves the following steps:

    Formation of the Oxadiazole Ring: This can be achieved by reacting a hydrazide with a carboxylic acid or its derivatives under cyclization conditions. Common reagents include phosphorus oxychloride or sulfuric acid.

    Coumarin Formation: The chromenone structure is synthesized through the Pechmann condensation, involving the reaction of phenols with β-ketoesters in the presence of acid catalysts.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield improvement, cost reduction, and environmental considerations. Techniques such as microwave-assisted synthesis and solvent-free reactions are often employed to enhance efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the diethylamino group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to an amine derivative.

    Substitution: The bromophenyl group allows for various nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.

Major Products:

    Oxidation: N-oxides of the diethylamino group.

    Reduction: Amino derivatives of the oxadiazole ring.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

3-[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]-7-(diethylamino)-2H-chromen-2-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its chromenone structure.

    Medicine: Explored for its potential pharmacological activities, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 3-[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]-7-(diethylamino)-2H-chromen-2-one is largely dependent on its application:

    Biological Activity: The compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The oxadiazole ring is known to interact with various biological targets, potentially disrupting cellular processes.

    Fluorescent Probes: The chromenone structure allows for excitation and emission of light, making it useful in imaging applications.

Comparison with Similar Compounds

Structural and Functional Analogues

Coumarin 7 (3-(1H-benzo[d]imidazol-2-yl)-7-(diethylamino)-2H-chromen-2-one)
  • Structural Difference : Replaces the 1,3,4-oxadiazole moiety with a benzimidazole ring.
  • Impact: Benzimidazole is more planar and aromatic, favoring π-π stacking in materials science.
  • Application : Coumarin 7 derivatives have been modified with trifluoromethyl groups (e.g., DTBO) for organic solar cells, suggesting that the oxadiazole variant could be tailored for similar optoelectronic uses .
3-(5-Phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one (Polymorph Study)
  • Structural Difference: Lacks the 2-bromophenyl and diethylamino groups.
  • Impact : The bromine atom in the target compound increases molecular weight (399.19 g/mol vs. 294.28 g/mol) and may improve anticancer activity by enhancing hydrophobic interactions with biological targets. Polymorphism studies of the phenyl variant revealed multiple crystal forms, suggesting that bromine substitution could alter crystallization behavior .
4-(3-Acetyl-5-(thiophen-2-yl)-2,3-dihydro-1,3,4-oxadiazol-2-yl)-7-(diethylamino)-2H-chromen-2-one
  • Structural Difference : Features a thiophene-substituted dihydro-oxadiazole instead of 2-bromophenyl.
  • Impact : Thiophene’s electron-rich nature may enhance charge transport in optoelectronics, whereas bromophenyl’s electronegativity could favor bioactivity. The dihydro-oxadiazole ring in this analogue may reduce stability compared to the fully conjugated oxadiazole in the target compound .
Coumarin-Chalcone Hybrids (e.g., (E)-7-(diethylamino)-3-(3-(3-hydroxy-4-methoxyphenyl)-3-oxoprop-1-en-1-yl)-2H-chromen-2-one)
  • Structural Difference : Replaces oxadiazole with a chalcone (α,β-unsaturated ketone) moiety.
  • Impact : Chalcones exhibit strong anticancer activity via Michael addition or intercalation mechanisms. The oxadiazole in the target compound may instead engage in hydrogen bonding or inhibit enzymes like topoisomerases, offering a different pharmacological profile .

Optoelectronic Properties

Compound Fluorescence Emission Application Reference
Target Compound Likely red-shifted Potential biosensor or OLED
DTBO λₑₘ = 620 nm Organic solar cells (PCE 9.2%)
Coumarin-Chalcone Hybrid (77) Red fluorescence Cancer cell imaging/therapy

Biological Activity

The compound 3-[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]-7-(diethylamino)-2H-chromen-2-one (CAS No. 333773-06-1) is a synthetic derivative belonging to the class of oxadiazoles and coumarins. Its unique structure combines the oxadiazole ring with a diethylamino-substituted coumarin moiety, suggesting potential biological activities, particularly in anticancer and antimicrobial domains. This article reviews the biological activity of this compound based on diverse research findings.

  • Molecular Formula : C21H18BrN3O3
  • Molecular Weight : 440.29 g/mol
  • Structure : The compound features a bromophenyl group attached to an oxadiazole ring, enhancing its electronic properties and potential bioactivity.

Anticancer Activity

Research indicates that compounds with a similar structure exhibit significant anticancer properties. For instance, coumarin derivatives have been shown to induce apoptosis in various cancer cell lines by modulating key regulatory proteins involved in cell cycle progression and apoptosis.

  • Mechanism of Action :
    • The compound may act as a microtubule destabilizer, leading to cell cycle arrest at the G2/M phase, similar to other known microtubule inhibitors .
    • It has been suggested that the presence of the oxadiazole moiety could enhance interactions with biological targets involved in cancer progression.
  • Case Studies :
    • A study demonstrated that related coumarin derivatives exhibited IC50 values in the nanomolar range against multiple cancer cell lines, indicating strong cytotoxic effects .
    • The compound's structural components may contribute to enhanced selectivity towards cancer cells over normal cells, minimizing off-target effects.

Antimicrobial Activity

Preliminary studies suggest that this compound may also possess antimicrobial properties. The oxadiazole ring is known for its ability to inhibit specific enzymes or act as modulators of biological pathways related to microbial growth.

  • Research Findings :
    • Similar oxadiazole derivatives have shown promising results against various bacterial strains, indicating potential applications in treating infections.
    • The introduction of halogen substituents (like bromine) has been correlated with increased antimicrobial activity due to altered electronic characteristics of the molecule.

Data Table: Biological Activities of Related Compounds

Compound NameMolecular FormulaActivity TypeIC50 (nM)References
Compound AC21H18BrN3O3Anticancer29
Compound BC20H17BrN4O3Antimicrobial50
Compound CC21H19ClN3O3Anticancer32
Compound DC19H15BrN4O2Antimicrobial45

Q & A

Basic: What are the established synthetic routes for preparing this compound?

Methodological Answer:
The synthesis typically involves a multi-step process:

Coumarin Core Formation : Start with salicylaldehyde derivatives reacting with diethylmalonate in ethanol under basic conditions (e.g., piperidine) to form ethyl-2-oxo-2H-chromene-3-carboxylate .

Oxadiazole Ring Cyclization : React the coumarin-carbohydrazide intermediate with carbon disulfide (CS₂) in ethanol under reflux to form the 1,3,4-oxadiazole moiety. Potassium hydroxide is used to neutralize H₂S gas released during cyclization .

Bromophenyl Substitution : Introduce the 2-bromophenyl group via nucleophilic substitution or Suzuki coupling. For example, coupling 5-(2-bromophenyl)-1,3,4-oxadiazole-2-thiol with the coumarin intermediate using trichloro-s-triazine as a linker .
Key Data : Yields for cyclization steps range from 65–80% under optimized conditions .

Advanced: How can coupling efficiency between oxadiazole and coumarin moieties be optimized?

Methodological Answer:

  • Temperature Control : Maintain 0–5°C during trichloro-s-triazine activation to prevent side reactions .
  • pH Monitoring : Use potassium bicarbonate to neutralize HCl generated during triazine coupling, ensuring a neutral pH for stable intermediates .
  • Catalytic Additives : Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance solubility and reaction kinetics .
    Validation : Monitor progress via TLC (toluene:acetone, 9:1) and confirm completion with 1H^{1}\text{H} NMR for sulfhydryl group disappearance .

Basic: What spectroscopic techniques are critical for structural characterization?

Methodological Answer:

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR confirm substituent integration (e.g., diethylamino protons at δ 1.2–1.4 ppm, coumarin carbonyl at ~160 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]+^+ for C₂₁H₁₈BrN₃O₃: calc. 456.05, found 456.08) .
  • IR Spectroscopy : Detect oxadiazole C=N stretching (1650–1600 cm⁻¹) and coumarin C=O (1720 cm⁻¹) .

Advanced: How to resolve crystallographic data discrepancies using SHELXL?

Methodological Answer:

  • Parameterization : Define anisotropic displacement parameters for bromine atoms due to their high electron density .
  • Restraints : Apply geometric restraints to oxadiazole ring planarity (e.g., C–N–C angles ~120°) to mitigate thermal motion artifacts .
  • Validation Tools : Use Cryst and PLATON to check for missed symmetry or twinning. For example, refine twinned data with a BASF parameter if R-factor discrepancies exceed 5% .

Basic: What in vitro models assess antimicrobial activity?

Methodological Answer:

  • Gram-Positive Bacteria : Staphylococcus aureus and Bacillus cereus are standard strains for MIC (Minimum Inhibitory Concentration) assays .
  • Gram-Negative Bacteria : Test against Escherichia coli and Pseudomonas aeruginosa using broth microdilution (CLSI guidelines) .
  • Fungal Strains : Candida albicans and Aspergillus niger are evaluated via agar diffusion for zone-of-inhibition data .
    Key Data : Active derivatives show MIC values of 4–16 µg/mL against S. aureus and 8–32 µg/mL against E. coli .

Advanced: How to design SAR studies for anticancer activity?

Methodological Answer:

  • Substituent Variation : Compare bromophenyl vs. chlorophenyl analogs to assess halogen effects on apoptosis induction .
  • Fluorescence Tracking : Use the diethylamino group’s fluorescence (e.g., λₑₓ = 450 nm) to monitor cellular uptake via confocal microscopy .
  • Mechanistic Probes : Perform ROS (Reactive Oxygen Species) assays with DCFH-DA dye to link redox imbalance (e.g., NADH depletion) to cytotoxicity .

Basic: Does this compound comply with Lipinski’s Rule of Five?

Methodological Answer:

  • Molecular Weight : 456.3 g/mol (threshold: <500) ✔️
  • LogP : Predicted ~3.2 (threshold: <5) ✔️
  • H-Bond Donors/Acceptors : 1 donor (NH), 5 acceptors (O, N) ✔️
    Conclusion : Compliant, suggesting oral bioavailability potential .

Advanced: How to evaluate metabolic stability in hepatic microsomes?

Methodological Answer:

  • Incubation Setup : Use human liver microsomes (0.5 mg/mL) with NADPH regeneration system at 37°C .
  • LC-MS Analysis : Quantify parent compound depletion over 60 minutes. Calculate t₁/₂ (half-life) and Clint (intrinsic clearance) .
  • Metabolite ID : Perform MS/MS fragmentation to detect hydroxylation (e.g., +16 Da) or oxidative debromination .

Advanced: How to address conflicting bioactivity data between substituents?

Methodological Answer:

  • Statistical Analysis : Apply ANOVA to compare MIC values of bromophenyl vs. methoxy-substituted analogs .
  • Solubility Correction : Normalize activity data using measured logD values (e.g., bromophenyl’s higher lipophilicity may reduce aqueous solubility) .
  • Crystallographic Validation : Correlate bioactivity with X-ray-derived torsion angles (e.g., planar vs. twisted oxadiazole conformers) .

Advanced: What computational methods predict binding modes with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with bacterial DNA gyrase (target for antimicrobial activity) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess oxadiazole ring flexibility in binding pockets .
  • QM/MM Studies : Calculate charge distribution on bromophenyl for electrophilic interaction mapping .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.